Product packaging for Dodecanedioic acid, diisooctyl ester(Cat. No.:CAS No. 85392-86-5)

Dodecanedioic acid, diisooctyl ester

Cat. No.: B1613566
CAS No.: 85392-86-5
M. Wt: 454.7 g/mol
InChI Key: SKVONPNVOSXTBD-UHFFFAOYSA-N
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Description

Contextualization within Dicarboxylic Acid Ester Chemistry

Dicarboxylic acid esters are a class of organic compounds formed from the reaction of a dicarboxylic acid—an acid containing two carboxyl (-COOH) functional groups—with an alcohol. researchgate.netchemicalland21.com The general formula for a dicarboxylic acid is HOOC-(CH₂)n-COOH. chemicalland21.com These esters are noted for their favorable chemical properties, including low volatility, high flash points, and good thermal stability. researchgate.net

The specific characteristics of a dicarboxylic acid ester are heavily influenced by its molecular architecture, namely the chain length of the parent acid and the structure of the alcohol component. mdpi.com Dodecanedioic acid, diisooctyl ester is derived from dodecanedioic acid (DDDA), a C12 dicarboxylic acid, and isooctyl alcohol (typically 2-ethylhexanol). vulcanchem.comresearchgate.net This combination results in a high molecular weight ester. The presence of the long C12 aliphatic chain from the acid and the branched alkyl chains from the isooctyl alcohol are key to its performance. researchgate.net Research has shown that branched alcohol moieties disrupt molecular packing, which leads to significantly improved low-temperature properties, such as a lower pour point, when compared to esters made with linear alcohols of the same carbon number. researchgate.netresearchgate.net

Significance in Advanced Materials and Industrial Systems

The distinct properties of this compound make it a valuable component in several demanding industrial applications, primarily as a synthetic lubricant and a polymer plasticizer.

Synthetic Lubricants: Diesters of dodecanedioic acid have demonstrated superior frictional, anti-wear, and viscosity-temperature properties compared to other dibasic acid esters, synthetic hydrocarbons, and conventional petroleum oils. sae.org As a lubricant base oil, diisooctyl dodecanedioate (B1236620) (DIOD) provides excellent performance, especially under extreme temperature conditions. Its branched structure results in a very low pour point, which is a critical attribute for lubricants operating in cold environments. researchgate.net Studies have shown that DIOD can be used as a significant component in synthetic motor oils; a 0W-30 part-synthetic motor oil containing 43% DIOD successfully passed the IIID, V-D, and L-38 sequence engine tests. sae.org It is also effective as a blending component, where even at low levels (5–10%), it can reduce friction and wear not only in petroleum oils but also in other synthetic base oils like adipate (B1204190) diesters and polyalphaolefins. sae.org

Polymer Plasticizers: In the polymer industry, dicarboxylic acid esters are recognized as effective plasticizers, particularly for polyvinyl chloride (PVC). mdpi.comnih.gov Plasticizers are additives that increase the flexibility and durability of a polymer. nih.gov Esters derived from long-chain dicarboxylic acids like dodecanedioic acid are known to be efficient plasticizers that impart excellent low-temperature flexibility (frost resistance) to polymer compositions. mdpi.comnih.gov The aliphatic structure of the ester improves the plasticizing action and can expand the temperature range in which the polymer remains in a highly elastic state. mdpi.com These esters are increasingly viewed as alternatives to traditional phthalate (B1215562) plasticizers, for which use is becoming more restricted. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₂₈H₅₄O₄
Molecular Weight 454.73 g/mol
CAS Registry Number 85392-86-5
Appearance Oily Liquid
Boiling Point >260 °C
Flash Point 113 °C
Pour Point -60 °C
Density (25 °C) 0.91 g/mL

Data sourced from multiple references. vulcanchem.com

Evolution of Research Interests Pertaining to Dodecanedioic Acid Esters

Research interest in dodecanedioic acid esters has evolved from fundamental synthesis and characterization to targeted development for high-performance and sustainable applications. Initial studies focused on establishing effective synthesis methods, such as the acid-catalyzed esterification of dodecanedioic acid with various alcohols, and characterizing the basic physical properties of the resulting esters. researchgate.net

Subsequent research delved deeper into establishing clear structure-property relationships. These investigations systematically compared esters made from dodecanedioic acid with different alcohols (e.g., linear vs. branched) to quantify the impact of molecular structure on performance metrics like lubricity, thermal stability, and, critically, low-temperature fluidity. researchgate.netresearchgate.net This phase of research confirmed the significant advantages conferred by branched ester groups, solidifying the position of compounds like diisooctyl dodecanedioate in applications requiring high performance across a wide temperature range. researchgate.netsae.org

More recently, the focus has shifted toward sustainability and advanced material systems. There is a growing body of research exploring dodecanedioic acid esters as environmentally friendly lubricants and as components in biodegradable polymers. researchgate.net Dodecanedioic acid itself is a monomer used in the production of biodegradable polyesters like poly(butylene dodecanedioate) (PBD), a material noted for its high crystallinity and thermal stability. nih.govmdpi.com This trend reflects a broader move in the chemical industry towards developing high-performance, durable materials from potentially sustainable sources that can meet the demands of modern technology while addressing environmental concerns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54O4 B1613566 Dodecanedioic acid, diisooctyl ester CAS No. 85392-86-5

Properties

CAS No.

85392-86-5

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

bis(6-methylheptyl) dodecanedioate

InChI

InChI=1S/C28H54O4/c1-25(2)19-13-11-17-23-31-27(29)21-15-9-7-5-6-8-10-16-22-28(30)32-24-18-12-14-20-26(3)4/h25-26H,5-24H2,1-4H3

InChI Key

SKVONPNVOSXTBD-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C

Other CAS No.

85392-86-5

Origin of Product

United States

Synthesis Methodologies and Mechanistic Investigations of Dodecanedioic Acid Esters

Esterification Pathways to Dodecanedioic Acid, Diisooctyl Ester

The formation of diisooctyl dodecanedioate (B1236620) is predominantly achieved through the esterification of dodecanedioic acid with isooctyl alcohol. This reaction involves the substitution of the hydroxyl groups on the dicarboxylic acid with the isooctoxy groups from the alcohol, forming two ester linkages and releasing two molecules of water as a byproduct. The success of this synthesis hinges on the choice of catalyst and reaction conditions designed to maximize product yield.

Acid-Catalyzed Esterification Processes

Traditional synthesis relies on the Fischer-Speier esterification method, which employs a strong acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com This approach is widely used for producing various esters, including long-chain diesters like diisooctyl dodecanedioate.

Brønsted acids are the conventional catalysts for the esterification of dodecanedioic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Sulfuric acid (H₂SO₄) is a commonly employed catalyst for this process. researchgate.net Other strong Brønsted acids, such as p-toluenesulfonic acid (PTSA), and hydrochloric acid have also been utilized in the synthesis of similar esters. researchgate.net The catalytic efficiency can be influenced by the catalyst's properties. For instance, in some esterification systems, organo-sulfonic acids like 4-dodecylbenzenesulfonic acid (DBSA) have shown higher reaction rates compared to sulfuric acid at mild temperatures, a phenomenon attributed to the increased hydrophobicity of the catalyst. researchgate.netmdpi.com The choice of catalyst is a critical factor, as it can influence reaction time and final product yield.

Table 1: Comparison of Acid Catalyst Performance in Esterification Note: Data represents a model system for trimethylolpropane (B17298) ester synthesis and is illustrative of catalyst efficacy.

CatalystYield of Triester (%)Reference
Perchloric acid70 researchgate.net
Sulfuric acid46 researchgate.net
p-Toluenesulfonic acid42 researchgate.net
Hydrochloric acid41 researchgate.net
Nitric acid37 researchgate.net

Esterification is a reversible reaction. masterorganicchemistry.com To achieve high yields of diisooctyl dodecanedioate, the equilibrium must be shifted toward the products. This is typically accomplished by removing one of the products, usually water, from the reaction mixture as it forms. rsc.org

A common and effective method for water removal is the use of a Dean-Stark apparatus. rsc.orgwikipedia.org In this setup, the reaction is conducted in a solvent, such as toluene, that forms an azeotrope with water. researchgate.net The vapor of the azeotrope travels into a reflux condenser, and the condensed liquids collect in a graduated trap. wikipedia.org Because water is immiscible with and denser than toluene, it separates and collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask. wikipedia.orgwisc.edu This continuous removal of water drives the reaction to completion, significantly increasing the ester yield. rsc.org The reaction is typically heated to reflux temperatures to facilitate this process. wisc.edu

The structure of the alcohol reactant plays a significant role in the rate and yield of esterification. The synthesis of diisooctyl dodecanedioate involves isooctyl alcohol (typically 2-ethyl-1-hexanol), which is a branched primary alcohol.

Research indicates that steric hindrance from the alcohol's structure can impede the reaction rate. researchgate.net The use of branched-chain alcohols generally leads to lower reaction rates and yields compared to linear alcohols. researchgate.net This is because the bulky alkyl groups near the hydroxyl group hinder its approach to the electrophilic carbonyl carbon of the carboxylic acid. Studies on the esterification of crotonic acid with n-octyl alcohol versus its branched isomer, 2-ethylhexyl alcohol, have quantified these differences in reaction kinetics. researchgate.net Despite the potential for lower reaction rates, branched esters are often desired for their specific physical properties, such as improved low-temperature performance in lubricant applications. researchgate.net

Table 2: Effect of Alcohol Structure on Esterification Note: This data is generalized from studies on various dicarboxylic acids and alcohols to illustrate the principle of steric hindrance.

Alcohol TypeRelative Reaction Rate/YieldReasonReference
Primary (linear)HighLow steric hindrance researchgate.net
Primary (branched, e.g., Isooctyl Alcohol)Moderate to LowIncreased steric hindrance researchgate.netresearchgate.net
SecondaryLowHigh steric hindrance researchgate.net
TertiaryVery Low / No ReactionExtreme steric hindrance; elimination favored nih.gov

Enzymatic Esterification Approaches

As an alternative to chemical catalysis, enzymatic methods offer a "green" and highly selective route for ester synthesis. These processes operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats in nature but can be used to drive the synthesis of esters in non-aqueous or low-water environments. mdpi.commdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often marketed as Novozym 435, are particularly effective biocatalysts for producing diesters. nih.govresearchgate.net

The synthesis of diisooctyl dodecanedioate can be achieved by reacting dodecanedioic acid and isooctyl alcohol in the presence of an immobilized lipase. These reactions are known for their high selectivity, which minimizes side reactions. nih.gov Studies on the synthesis of similar diesters, like dioctyl sebacate, have demonstrated high conversion rates (over 90%) using Novozym 435. researchgate.net The reaction parameters, including temperature, substrate molar ratio, and enzyme loading, are optimized to maximize yield. nih.govresearchgate.net Water removal is also crucial in enzymatic synthesis and can be accomplished by using molecular sieves in the reaction medium. researchgate.net Enzymatic esterification can, in some systems, achieve high conversions in significantly less time than traditional acid-catalyzed methods. nih.gov

Table 3: Research Findings in Lipase-Catalyzed Diester Synthesis Note: Data from analogous diester syntheses illustrating typical conditions and yields.

Diester ProductLipaseKey Reaction ConditionsConversion/YieldReference
Dioctyl SebacateNovozym 435 (immobilized CALB)40°C, Toluene, 1:3 acid:alcohol ratio, Molecular Sieves93% researchgate.net
Di-isobutyl Adipate (B1204190)Novozym 435 (immobilized CALB)Solvent-free, Optimized temperature and substrate ratio>96% nih.gov
Biocatalyst Selection and Immobilization Strategies

The enzymatic synthesis of esters, including diisooctyl dodecanedioate, represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. doabooks.orgnih.gov The selection of an appropriate biocatalyst is paramount for the efficiency of the esterification process. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze ester formation in non-aqueous environments. Specific lipases, such as those from Candida species, are frequently utilized. For instance, Candida Tropicalis has been effectively used in the microbial oxidation of dodecane (B42187) to produce the precursor dodecanedioic acid (DDDA). confex.com

Common immobilization techniques include:

Adsorption: This method relies on the physical binding of the enzyme to the surface of a carrier, such as a resin. For example, lipases have been successfully immobilized on resins like XAD1180 for ester synthesis. frontiersin.org

Entrapment: The enzyme is enclosed within a polymeric matrix, such as alginate or polyacrylamide gels.

Covalent Bonding: This involves the formation of strong, stable chemical bonds between the enzyme and the support material.

The choice of the support material and immobilization method is crucial, as physical and chemical phenomena like partitioning and diffusion can significantly impact the biocatalyst's performance. nih.gov Tailored solutions must often be developed for each specific process to ensure optimal catalytic efficiency. nih.gov

Optimization of Biocatalytic Reaction Parameters (e.g., Molar Ratios, Temperature, Medium Polarity)

Optimizing reaction parameters is essential for maximizing the yield and efficiency of the biocatalytic synthesis of diisooctyl dodecanedioate. doabooks.org Key parameters that require fine-tuning include the molar ratio of reactants, temperature, and the nature of the reaction medium. frontiersin.org

Molar Ratio: The stoichiometry of the acid (dodecanedioic acid) to the alcohol (isooctanol) significantly influences the reaction equilibrium. An excess of one reactant, typically the alcohol, is often used to shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. For similar lipase-catalyzed transesterification reactions, molar ratios (MOR) ranging from 2:1 to 6:1 (alcohol to oil/acid) have been found to be optimal. frontiersin.org

Temperature: Enzyme activity is highly dependent on temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and loss of activity. The optimal temperature for lipase-catalyzed esterification is typically between 30°C and 60°C. For example, studies on similar processes have identified optimal temperatures at 30°C, 34°C, and 45°C, depending on the specific lipase and support used. frontiersin.org

Reaction Medium: The polarity of the solvent or reaction medium affects the enzyme's conformation and activity. In many biocatalytic esterifications, a solvent-free system is preferred to enhance green credentials. When a solvent is used, non-polar organic solvents are generally favored as they can help to minimize the inhibition caused by the reactants or products and facilitate product recovery.

The table below illustrates typical ranges for the optimization of these parameters in lipase-catalyzed ester synthesis, based on analogous processes.

ParameterInvestigated RangeOptimal Value (Example)Rationale
Molar Ratio (Alcohol:Acid) 1:1 to 10:13:1 to 6:1 frontiersin.orgShifts equilibrium to favor ester formation; excess alcohol can also act as a solvent.
Temperature (°C) 25°C to 70°C30°C to 45°C frontiersin.orgBalances reaction rate against enzyme stability and longevity.
Biocatalyst Concentration (% w/w) 1% to 40%5% to 36% frontiersin.orgEnsures sufficient catalytic sites for an efficient reaction rate without excessive cost.
Agitation Speed (rpm) 100 to 300200 to 250 frontiersin.orgMinimizes mass transfer limitations by ensuring adequate mixing of reactants and catalyst.

Green Chemistry Principles in Ester Synthesis

The synthesis of esters like diisooctyl dodecanedioate is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comcuestionesdefisioterapia.com This approach prioritizes environmental protection, economic efficiency, and human health. mdpi.com Key principles relevant to this synthesis include waste prevention, maximizing atom economy, using catalysis, and employing safer solvents and auxiliaries. rjpn.orgepa.gov

The core tenets of green chemistry applicable to this process are:

Prevention: It is more advantageous to prevent waste formation than to treat it after it has been created. epa.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rjpn.org

Catalysis: The use of catalytic reagents (like enzymes or solid acids) is superior to stoichiometric reagents because they are required in smaller amounts and can often be recycled. epa.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. epa.gov

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting. epa.gov This is relevant to the production of the precursor, dodecanedioic acid, which can be derived from renewable vegetable oils. confex.com

Solvent-Free or Environmentally Benign Solvent Systems

A significant step towards making the synthesis of diisooctyl dodecanedioate greener is the reduction or elimination of traditional organic solvents. jddhs.com Solvents contribute substantially to the waste generated by the chemical industry and can pose environmental and health risks. jddhs.com

Solvent-Free Synthesis: Conducting the esterification reaction in the absence of a solvent offers numerous advantages, including reduced pollution, lower operational costs, and simplified processes and handling. cmu.edu In such systems, one of the liquid reactants (e.g., isooctanol) can serve as the reaction medium. The synthesis of other industrial esters, such as di-octyl phthalate (B1215562) (DOP), has been successfully demonstrated under solvent-free conditions using a heterogeneous acid catalyst. researchgate.net This approach not only minimizes waste but also can lead to high product selectivity. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, green chemistry promotes the use of alternatives to volatile and toxic organic compounds. jddhs.com Options include:

Water: While not always suitable for esterification due to potential hydrolysis, it is the most environmentally safe solvent.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass. rjpn.org

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid at a lower temperature than either of their individual components. DESs, such as those based on choline (B1196258) chloride and urea, are gaining attention as green reaction media due to their low volatility, biodegradability, and potential to act as both solvent and catalyst. nih.gov

Catalyst Sustainability and Separation Considerations

Catalyst sustainability is a cornerstone of green chemical production, focusing on the longevity and reusability of the catalyst to minimize waste and cost. jddhs.commdpi.com For the synthesis of diisooctyl dodecanedioate, this applies to both biocatalysts and chemocatalysts.

Biocatalyst Recycling: As discussed, immobilizing enzymes on solid supports is a key strategy for enhancing their sustainability. nih.gov Immobilized lipases can be easily separated from the reaction mixture by simple filtration or centrifugation and reused for multiple cycles. Some advanced biocatalyst systems have demonstrated stability over six or more reaction cycles without a significant loss of activity. frontiersin.org

Precursor Dodecanedioic Acid Production Routes

Dodecanedioic acid (DDDA), with the formula (CH₂)₁₀(CO₂H)₂, is the primary precursor for the synthesis of diisooctyl dodecanedioate. It is a white, solid α,ω-dicarboxylic acid used in the production of polymers like Nylon 612, coatings, and corrosion inhibitors. wikipedia.org

Conventional Chemical Synthesis Methods

The traditional industrial production of dodecanedioic acid relies on petrochemical feedstocks, primarily butadiene. wikipedia.org The process involves a multi-step chemical synthesis that is analogous to the production of adipic acid. chemicalbook.com

The primary route consists of the following stages:

Cyclotrimerization: Three molecules of butadiene are catalytically joined to form cyclododecatriene. wikipedia.org

Hydrogenation: The cyclododecatriene is then hydrogenated to produce cyclododecane (B45066). This step is typically performed using a catalyst such as a nickel-silica (Ni-SiO₂) catalyst at elevated temperature and pressure (e.g., 160°C and 0.6 MPa). wikipedia.orgchemicalbook.com

Oxidation: The cyclododecane undergoes a two-step oxidation. First, it is oxidized with air in the presence of boric acid to yield a mixture of cyclododecanol (B158456) and cyclododecanone (B146445). wikipedia.org In the final step, this alcohol/ketone mixture is oxidized using a strong oxidizing agent, such as nitric acid, to cleave the ring and form dodecanedioic acid. wikipedia.org

An alternative chemical route involves the ozonolysis of cyclododecene (B75492). wikipedia.org

The table below summarizes the conventional chemical synthesis pathway from butadiene.

StageReactant(s)Key Reagents/CatalystsProduct
1. Cyclotrimerization ButadieneZiegler-Natta type catalystCyclododecatriene
2. Hydrogenation CyclododecatrieneNi-SiO₂ or other hydrogenation catalysts chemicalbook.comCyclododecane wikipedia.org
3. Air Oxidation CyclododecaneAir, Boric Acid wikipedia.orgCyclododecanol & Cyclododecanone mixture wikipedia.org
4. Final Oxidation Cyclododecanol/CyclododecanoneNitric Acid (HNO₃) wikipedia.orgDodecanedioic Acid (DDDA) wikipedia.org

These conventional methods, while established, often involve harsh reaction conditions and the use of strong, corrosive acids, which raises environmental and safety concerns. nih.gov

Oxidation of Cyclododecanone/Cyclododecanol Mixtures

A prevalent industrial method for synthesizing dodecanedioic acid involves the oxidation of a mixture of cyclododecanol and cyclododecanone. wikipedia.org This mixture is typically derived from the air oxidation of cyclododecane, often in the presence of boric acid to form boric acid esters which can prevent over-oxidation and improve selectivity towards the desired alcohol. wikipedia.orggoogle.com

The final conversion to DDDA is accomplished by oxidizing the cyclododecanol-cyclododecanone mixture with strong oxidizing agents, most commonly nitric acid. wikipedia.orggoogleapis.com This process can be catalyzed by transition metals such as copper and vanadium to enhance efficiency. google.com Research into alternative oxidation methods has explored the use of oxygen or air under pressure in an acetic acid solvent, with transition metal salts acting as catalysts. researchgate.netbibliotekanauki.pl In one study, the oxidation of cyclododecanone at 100°C and 0.1 MPa in the presence of a manganese(II) salt catalyst yielded 1,12-dodecanedioic acid with a high selectivity of 76%. researchgate.netbibliotekanauki.pl

Oxidation of Cyclododecanone

ReactantOxidizing Agent/CatalystTemperaturePressureSelectivity to DDDASource
CyclododecanoneOxygen / Manganese(II) salt100°C0.1 MPa76% researchgate.netbibliotekanauki.pl
Cyclododecanol/Cyclododecanone MixtureNitric AcidNot SpecifiedNot SpecifiedStandard Industrial Method wikipedia.org
Cyclododecanol/Cyclododecanone MixtureNitric Acid / Copper & Vanadium CatalystsNot SpecifiedNot SpecifiedCatalyzed Industrial Method google.com
Oxidative Cleavage Routes

Alternative chemical syntheses for dodecanedioic acid rely on the oxidative cleavage of cyclic C12 compounds. One such route involves the ozonolysis of cyclododecene, which directly cleaves the carbon-carbon double bond to form the terminal carboxylic acid groups of DDDA. wikipedia.org

Another advanced method employs the oxidation of cyclododecene using ruthenium tetroxide as the oxidizing agent. googleapis.com In this process, the ruthenium tetroxide is regenerated in the reaction mixture by a co-oxidant, such as cerium(IV). googleapis.com This system allows the reaction to proceed efficiently at temperatures between 25°C and 85°C. googleapis.com A key advantage is the ease of separation of the DDDA product from the organic phase via crystallization, with minimal loss of the ruthenium catalyst. googleapis.com Similarly, processes have been developed for the oxidation of cyclododeca-1,5,9-triene, an earlier precursor in the butadiene-based route, using an oxygen-containing reagent to first form an epoxide, which is then converted through subsequent steps to DDDA. google.com

Bio-based and Fermentative Production of Dodecanedioic Acid

In response to the demand for greener and more sustainable chemical production, bio-based methods for synthesizing dodecanedioic acid have been developed. These routes utilize microorganisms or their enzymes to convert renewable feedstocks into DDDA, offering an alternative to petroleum-based processes. core.ac.uknih.gov

Microbial Biotransformation (e.g., Candida tropicalis from Alkanes or Fatty Acid Methyl Esters)

The yeast Candida tropicalis is a well-studied microorganism capable of producing dicarboxylic acids through its potent ω-oxidation pathway. nih.gov This pathway enables the conversion of the terminal methyl groups of alkanes and fatty acids into carboxylic acid groups. nih.gov Strains of Candida tropicalis have been successfully used to convert petrochemical-based n-dodecane into DDDA. nih.gov

To improve the sustainability of the process, research has focused on using renewable feedstocks derived from plant oils. nih.gov Dodecanoic acid methyl ester, which can be produced from the transesterification of coconut or palm oil, has been effectively used as a substrate for whole-cell biotransformation by C. tropicalis. core.ac.uknih.gov The bioconversion involves the ω-oxidation of the fatty acid ester to the corresponding dicarboxylic acid. nih.gov Studies comparing lauric acid and methyl laurate as substrates found that the maximum DDDA yield was higher when starting with lauric acid. researchgate.net

DDDA Production via Candida tropicalis Biotransformation

SubstrateFeedstock SourceAchieved DDDA ConcentrationYieldSource
Dodecanoic acid methyl esterCoconut Oil66 g/LNot Specified nih.gov
Long-chain fatty acidsPalm Oil120.5 g/L (feed concentration)Not Specified core.ac.uk
Lauric AcidRenewable ResourceNot Specified0.247 g-DDDA/g-dissolved substrate researchgate.net
Methyl LaurateRenewable ResourceNot Specified0.144 g-DDDA/g-dissolved substrate researchgate.net
n-DodecanePetrochemicalNot SpecifiedProductivity range up to 44.9 g·L-1·d-1 researchgate.net
Enzymatic Cascade Reactions (e.g., from Linoleic Acid)

Multi-enzyme cascade reactions represent a sophisticated approach to biosynthesis, enabling the production of complex molecules from renewable precursors in a one-pot process. nih.gov A novel enzymatic cascade has been designed for the production of DDDA from linoleic acid, a polyunsaturated fatty acid found in vegetable oils. nih.gov

This bio-catalytic route is inspired by the lipoxygenase (LOX) pathway in plants. nih.gov The engineered cascade typically involves several enzymes co-expressed in a host microorganism like Escherichia coli. The key steps are:

Dioxygenation: A 13-lipoxygenase (LOX) enzyme introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate (13-HPOD). nih.gov

C-C Bond Cleavage: A hydroperoxide lyase (HPL) cleaves the 13-HPOD to form a C12-oxo-acid. nih.gov

Oxidation: An aldehyde dehydrogenase (ALDH) oxidizes the aldehyde group of the C12-oxo-acid to a carboxylic acid group. nih.gov

Reduction: An endogenous double-bond reductase in the host cell saturates the remaining double bond to yield dodecanedioic acid. nih.gov

To ensure the efficiency of the cascade, an NADH oxidase is often included to recycle the NAD+ cofactor required by the aldehyde dehydrogenase. nih.gov This whole-cell, one-pot process has achieved a high productivity of 43.8 g L⁻¹ d⁻¹ of DDDA from linoleic acid. nih.gov

Process Development for Enhanced Yields and Sustainability

Significant efforts in process development have focused on optimizing fermentation conditions to maximize the yield and productivity of bio-based DDDA. nih.gov Key strategies include the optimization of medium components, physical parameters, and fermentation strategies. mdpi.com

For microbial biotransformations using Candida tropicalis, crucial process developments have included:

Gradual pH Shift: The pH of the fermentation medium significantly affects substrate solubility, product excretion, and cell viability. nih.gov A controlled, gradual shift in pH during the conversion phase can enhance DDDA production. nih.gov

Optimized Substrate Feeding: A carefully designed feeding strategy for the fatty acid substrate is essential to maintain a high conversion rate without causing substrate toxicity to the microbial cells. nih.gov

Genetic Engineering: The use of genetically altered yeast strains can display higher yield and selectivity for DDDA production. core.ac.uk

In fed-batch fermentation processes, glucose or other carbon sources are added continuously or intermittently to the bioreactor. mdpi.com This strategy maintains a low substrate concentration, which can prevent catabolite repression and reduce the formation of inhibitory by-products, leading to higher cell densities and increased product titers. mdpi.com For instance, a fed-batch process for DDDA production using a genetically altered Candida yeast involved an initial growth phase on glucose, followed by a production phase where a palm oil feedstock was converted to diacids over 120 hours. core.ac.uk Such optimized processes are fundamental to making bio-based DDDA production commercially competitive with traditional chemical routes. core.ac.ukmdpi.com

Role As a Plasticizer in Polymer Science: Mechanisms and Performance

Fundamental Plasticization Mechanisms of Dodecanedioic Acid Esters

The interaction between a plasticizer and a polymer can be explained by several interconnected theories that describe the physical and chemical changes occurring within the polymer matrix.

Lubricating Theory of Plasticization and Polymer-Plasticizer Interactions

The lubrication theory posits that plasticizers function as molecular lubricants. goodyearrubber.com In a rigid polymer, the macromolecules are held together by frictional forces or weak van der Waals forces at various points along the chains. kinampark.com When a plasticizer like a dodecanedioic acid ester is introduced, its molecules interpose themselves between the polymer chains. This positioning increases the spacing between the macromolecules, effectively shielding them from each other and reducing the intermolecular friction. goodyearrubber.com

This "lubricating" action allows the polymer chains to slide past one another more easily when a force is applied, resulting in increased flexibility and softness. goodyearrubber.com The effectiveness of this lubrication depends on the chemical compatibility between the polymer and the plasticizer; for ester plasticizers in a polar polymer like PVC, interactions occur between the polar ester groups of the plasticizer and the polar sites on the polymer chain (such as the carbon-chlorine bond in PVC). nih.gov

Free Volume Theory and its Application to Ester Plasticizers

The free volume theory provides a more quantitative explanation for plasticization. goodyearrubber.com "Free volume" refers to the microscopic space within the bulk polymer that is not occupied by the polymer chains themselves. kinampark.com This internal space is crucial for allowing segments of the polymer chains to move. In a rigid, glassy polymer, the free volume is low, restricting molecular motion.

The addition of a plasticizer increases the total free volume of the polymer-plasticizer system. goodyearrubber.com Because plasticizer molecules are smaller than the polymer macromolecules, they create additional space, which facilitates the movement of polymer chain segments. goodyearrubber.comnih.gov This increase in free volume is a primary reason for the lowering of the glass transition temperature and the enhanced flexibility of the material. nih.gov

Influence on Polymer Chain Mobility and Intermolecular Forces

The ultimate effect of a plasticizer is a significant increase in the mobility of the polymer chains. researchgate.net By inserting themselves between polymer chains, ester plasticizers disrupt the strong, cohesive intermolecular forces (like dipole-dipole interactions and van der Waals forces) that exist between adjacent polymer chains in a rigid state. nih.gov

This disruption effectively "frees up" the polymer segments, allowing them to move more readily at lower temperatures. The reduction of these intermolecular forces is the fundamental cause of the changes in the material's macroscopic properties, transitioning it from a hard, brittle state to a soft, flexible one. goodyearrubber.com The extent of this effect is directly related to the plasticizer's concentration, molecular structure, and its compatibility with the polymer.

Impact on Polymer Performance Characteristics in Plasticized Compositions

The introduction of a plasticizer like a dodecanedioic acid ester has a profound and measurable impact on the final properties of the polymer composite, most notably its flexibility, processability, and thermal characteristics.

Enhancement of Polymer Flexibility and Processability

One of the primary goals of plasticization is to enhance flexibility. By increasing polymer chain mobility, plasticizers allow the material to bend and deform without breaking. This is quantified by properties such as increased elongation at break and reduced tensile strength and hardness. researchgate.net For example, adding a plasticizer like Dioctyl Adipate (B1204190) (DOA) to PVC significantly increases its elongation at break. researchgate.net

Processability is also greatly improved. The presence of the plasticizer reduces the melt viscosity of the polymer, allowing it to be processed (e.g., molded or extruded) at lower temperatures and with less energy. specialchem.com This not only makes manufacturing easier but also reduces the risk of thermal degradation of the polymer during processing.

Interactive Table: Effect of a Typical Adipate Plasticizer on PVC Mechanical Properties

Note: This table presents illustrative data for Dioctyl Adipate (DOA), a common diester plasticizer, to demonstrate the typical effects on PVC. Specific values for Diisooctyl Dodecanedioate (B1236620) would require dedicated testing.

Plasticizer Content (phr*)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0555100 (Shore D)
302525090
501835080
701440070

phr = parts per hundred resin

Modulation of Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which a rigid, glassy polymer becomes soft and rubbery. Plasticizers are highly effective at lowering the Tg of a polymer. nih.gov The increased free volume and reduced intermolecular forces allow the polymer chains to achieve the necessary mobility for this transition at a lower temperature. nih.gov

The extent of Tg reduction is a key indicator of a plasticizer's efficiency. For instance, unplasticized PVC has a Tg of approximately 80-85°C. The addition of ester plasticizers can lower this temperature to well below room temperature, making the material flexible for everyday applications. hitachi-hightech.comresearchgate.net The specific Tg of the final product can be precisely controlled by adjusting the type and concentration of the plasticizer. hitachi-hightech.com

Interactive Table: Effect of a Typical Phthalate (B1215562) Plasticizer on PVC Glass Transition Temperature (Tg)

Note: This table shows representative data for Dioctyl Phthalate (DOP), a widely studied plasticizer, to illustrate the dose-dependent effect on Tg. Data for Diisooctyl Dodecanedioate is not available.

Plasticizer (DOP) Content (wt%)Glass Transition Temperature (Tg) in °CTg Reduction from Pure PVC (°C)
083.50
1060.123.4
2038.245.3
3015.068.5
40-5.088.5
50-20.0103.5

Data derived from thermal analysis studies. hitachi-hightech.com

Compatibility and Solvation Mechanisms with Polymer Matrices (e.g., Polyvinyl Chloride, Poly(vinylidene dichloride))

The efficacy of a plasticizer is fundamentally determined by its compatibility with the host polymer. For Dodecanedioic acid, diisooctyl ester (DIODD), its interaction with polymer matrices like Polyvinyl Chloride (PVC) is governed by its molecular structure. Plasticization of PVC occurs when the plasticizer molecules intersperse between the polymer chains, disrupting the strong intermolecular dipole-dipole attractions between the carbon-chlorine (C-Cl) bonds of adjacent PVC chains. The polar ester groups of DIODD are crucial for this process, as they establish van der Waals forces and electrostatic interactions with the PVC backbone. nih.gov This interaction effectively shields the polymer chains from one another, increasing the free volume, enhancing segmental mobility, and imparting flexibility to the otherwise rigid material.

The long, non-polar aliphatic C12 backbone of DIODD, coupled with the branched isooctyl ester chains, contributes significantly to its performance profile. While the ester groups provide the necessary polarity for compatibility, the extensive hydrocarbon portions enhance lubricity and confer excellent low-temperature flexibility. However, this large non-polar character can also limit its compatibility compared to more polar or aromatic plasticizers, especially at higher concentrations. A general principle is that plasticizers with good compatibility with PVC will not exude from the material. siliconeoil.com.cn

In the case of Poly(vinylidene dichloride) (PVDC), plasticization is considerably more challenging. PVDC is a highly crystalline polymer with a very high melting point and low permeability to gases and moisture. researchgate.netbritannica.comwikipedia.org It is not soluble in common solvents at ambient temperatures and requires specific polar solvents, often at elevated temperatures (above 130°C), for dissolution. researchgate.net The high degree of crystallinity and strong intermolecular forces in PVDC make it difficult for plasticizer molecules to penetrate the polymer structure effectively. While the polar ester groups of DIODD could theoretically interact with PVDC, its large molecular size and long aliphatic chain would likely result in poor compatibility with the highly regular and polar PVDC homopolymer. Therefore, its use would more likely be confined to less crystalline copolymers of vinylidene chloride.

Comparative Studies and Alternative Plasticizer Development

The performance of a plasticizer is evaluated not in isolation, but in comparison to established industry standards and emerging alternatives. DIODD is positioned as a non-phthalate alternative, prompting direct comparisons with conventional phthalates and other aliphatic dicarboxylic acid esters.

Comparison with Conventional Phthalate Ester Plasticizers

Conventional phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), have long been the benchmark plasticizers for PVC due to their excellent performance and cost-effectiveness. siliconeoil.com.cn However, health and environmental concerns have driven the search for alternatives. thesuntek.com DIODD, as an aliphatic diester, presents a distinct structural and performance contrast to aromatic phthalates.

The primary structural difference is the aromatic ring in phthalates versus the linear aliphatic chain in DIODD. This difference manifests in several key performance areas:

Low-Temperature Performance: Aliphatic diesters are renowned for imparting superior low-temperature flexibility. The linear, flexible chain of DIODD prevents the polymer from becoming rigid at low temperatures more effectively than the more rigid aromatic structure of phthalates.

Volatility: Larger molecules are generally less volatile. With a higher molecular weight than DEHP, DIODD is expected to exhibit lower volatility, which is advantageous for applications requiring long-term stability and for reducing process emissions. sn-tin.com

Migration Resistance: The larger molecular size of DIODD generally results in better resistance to migration and extraction from the PVC matrix compared to lower molecular weight phthalates like DEHP. sn-tin.com

Plasticizing Efficiency: Phthalates like DEHP are often considered the standard for plasticizing efficiency. The long aliphatic chain of DIODD may result in slightly lower efficiency, meaning a higher concentration might be needed to achieve the same level of softness as DEHP.

Interactive Table: Comparison of DIODD with Phthalate Plasticizers

FeatureThis compound (DIODD)Di(2-ethylhexyl) phthalate (DEHP/DOP)Diisononyl phthalate (DINP)
Chemical Structure Aliphatic Dicarboxylic Acid EsterAromatic Phthalate EsterAromatic Phthalate Ester
Volatility Very LowModerateLow siliconeoil.com.cn
Low-Temperature Flexibility ExcellentGoodGood
Migration Resistance Good to ExcellentFair to GoodGood siliconeoil.com.cnsn-tin.com
Plasticizing Efficiency GoodExcellent (Benchmark)Good
Compatibility with PVC GoodExcellentExcellent siliconeoil.com.cn

Assessment Against Other Aliphatic Dicarboxylic Acid Esters as Eco-Plasticizers

Within the class of non-phthalate, "eco-friendly" plasticizers, DIODD is compared against other aliphatic dicarboxylic acid esters, such as those derived from adipic acid (C6) and sebacic acid (C10). The length of the dicarboxylic acid's carbon chain is a critical determinant of performance.

Dioctyl Adipate (DOA): As an ester of a shorter (C6) acid, DOA is known for its excellent low-temperature properties and high plasticizing efficiency. alibaba.com However, it is significantly more volatile and has lower permanence (higher migration and extraction) compared to longer-chain esters. go-plasticizer.com

Dioctyl Sebacate (DOS): As a C10 diester, DOS offers a balance of properties, providing very good low-temperature performance, low volatility, and good permanence. go-plasticizer.commade-in-china.com It is often considered one of the best cold-resistant plasticizers. go-plasticizer.com

DIODD, as the ester of a C12 acid, represents a continuation of this trend. Compared to DOA and DOS, it is expected to offer the lowest volatility and the best permanence due to its higher molecular weight. This makes it suitable for demanding applications where resistance to extraction and minimal migration are critical. While its low-temperature performance would be excellent, its plasticizing efficiency and compatibility might be slightly lower than that of DOS and particularly DOA, due to its larger, more non-polar hydrocarbon chain.

Interactive Table: Comparison of Aliphatic Dicarboxylic Acid Ester Eco-Plasticizers

FeatureDioctyl Adipate (DOA) (C6 Ester)Dioctyl Sebacate (DOS) (C10 Ester)This compound (DIODD) (C12 Ester)
Relative Molecular Weight Low (370.57 g/mol ) alibaba.comMedium (426.68 g/mol )High (454.75 g/mol )
Volatility High go-plasticizer.comLow go-plasticizer.comVery Low (Expected)
Low-Temperature Performance Excellent alibaba.comExcellent go-plasticizer.comExcellent (Expected)
Migration/Extraction Resistance FairGoodExcellent (Expected)
Plasticizing Efficiency ExcellentVery GoodGood (Expected)

Applications in Lubricant Formulation: Structure Performance Relationships

Structure-Performance Relationships of Dodecanedioic Acid Esters

The performance of a lubricant is intrinsically linked to the chemical structure of its base oil. For esters derived from dodecanedioic acid, the properties are largely dictated by the balance between the long, linear dicarboxylic acid backbone and the nature of the alcohol moiety. srce.hr The hydrocarbon chain length contributes to viscosity and viscosity index, while the degree of branching influences properties like pour point and oxidative stability. srce.hr

Influence of Alcohol Moiety Chain Length and Branching on Lubricity Attributes

The structure of the alcohol used in the esterification of dodecanedioic acid plays a pivotal role in determining the final lubricant's properties. Both the length of the alcohol's carbon chain and the presence and type of branching significantly affect lubricity characteristics. srce.hrresearchgate.net

Research comparing dodecanedioic acid esters synthesized with different alcohols reveals clear structure-performance relationships. Generally, increasing the carbon chain length in the alcohol component leads to an increase in viscosity. mdpi.com However, it is the branching in the alcohol fragment that imparts some of the most desirable characteristics for high-performance lubricants. srce.hrresearchgate.net For instance, diesters of dodecanedioic acid have been found to exhibit superior frictional and anti-wear properties compared to other dibasic acid esters and even synthetic hydrocarbons. sae.org Laboratory tests have shown that diisooctyl dodecanedioate (B1236620) (DIOD) can reduce friction and wear not only when used as a primary base oil but also as a blending component in petroleum oils, adipate (B1204190) diesters, and polyalphaolefins (PAOs). sae.org

Effects on Viscosity Index and Viscosity-Temperature Relationship

A key measure of a lubricant's performance is its viscosity index (VI), which describes how its viscosity changes with temperature. A high VI is desirable, indicating a smaller change in viscosity across a wide temperature range. srce.hr The structure of the ester molecule, particularly the degree and type of branching, is a primary factor influencing the VI. srce.hr

Studies on dodecanedioate esters show that increasing the carbon chain length and introducing branching in the alcohol moiety generally leads to an increase in the viscosity index. researchgate.net For example, esters with branched alcohol fragments exhibit high viscosity indexes. srce.hr This improved viscosity-temperature relationship means that lubricants formulated with these esters can maintain a stable lubricating film under varying thermal conditions, which is crucial for applications like automotive engine oils. srce.hrresearchgate.net Diesters of dodecanedioic acid, such as DIOD, have been noted for their excellent viscosity-temperature properties, surpassing those of other diesters and mineral oils. sae.org

Low-Temperature Performance Enhancement and Pour Point Depression

One of the most significant advantages of using branched-chain esters like diisooctyl dodecanedioate is the dramatic improvement in low-temperature performance. srce.hr The pour point, the lowest temperature at which an oil will flow, is a critical parameter for lubricants used in cold climates. google.com

The introduction of branching in the alcohol portion of the ester molecule disrupts the orderly packing of molecules that leads to crystallization at low temperatures. researchgate.net This steric hindrance effectively lowers the pour point. researchgate.net A study comparing dodecanedioic acid esters made with linear versus branched alcohols demonstrated this effect clearly. While the ester made with linear dioctyl alcohol had a pour point of 20°C, the ester made with the branched di-2-ethylhexanol (an isomer of isooctanol) exhibited a much lower pour point of -55°C. srce.hr This makes branched esters like diisooctyl dodecanedioate exceptionally well-suited for formulating lubricants intended for use in frigid environments, such as 0W-grade engine oils. srce.hrgoogle.com

Interactive Table: Effect of Alcohol Structure on Pour Point of Dodecanedioic Acid Esters

Ester NameAlcohol StructurePour Point (°C)
Dihexyl DodecanedioateLinear10 srce.hr
Dioctyl DodecanedioateLinear20 srce.hr
Di-2-ethylbutyl DodecanedioateBranched-50 srce.hr
Di-2-ethylhexyl DodecanedioateBranched-55 srce.hrresearchgate.net
Di-2-methylbutyl DodecanedioateBranched-45 researchgate.net

Thermal and Oxidative Stability Considerations in Ester-Based Lubricants

High-performance lubricants must resist degradation at elevated temperatures. Thermal and oxidative stability are crucial for long oil life and to prevent the formation of sludge and deposits. lube-media.com Dicarboxylic acid esters are known for their good thermal stability and low volatility. srce.hr

The stability of dodecanedioate esters is influenced by their molecular structure. Increasing the carbon chain length and branching in the alcohol component can enhance oxidative stability. researchgate.net For instance, di-2-ethylhexyl dodecanedioate (D2EHD) shows a higher flash point (200°C) compared to esters with shorter or linear chains, indicating lower volatility and better thermal resistance. ukm.my The inherent polarity of the ester groups also contributes to their good performance by helping to solubilize oxidation by-products, keeping equipment surfaces cleaner. lube-media.com However, at very high temperatures (approaching 275°C to 315°C), esters can undergo thermal degradation through a process called β-elimination, a reaction that can be catalyzed by metals like iron or copper at lower temperatures. lube-media.com

Formulation Strategies for High-Performance Synthetic Lubricants

The unique properties of dodecanedioic acid diisooctyl ester make it a valuable component in the formulation of advanced synthetic lubricants designed to meet stringent performance requirements. sae.orgquora.com

Design of Esters for Specific Operating Conditions (e.g., High-Temperature, Cold Climates)

The versatility of ester chemistry allows for the tailoring of molecules for specific applications. lube-media.com For lubricants intended for cold climates, the primary strategy involves using branched-chain alcohols to synthesize the ester. As demonstrated, using a branched C8 alcohol like isooctanol (or its isomer 2-ethylhexanol) to create diisooctyl dodecanedioate results in an exceptionally low pour point, ensuring fluidity when it is most needed. srce.hrukm.my This is a key reason for its use in formulating ultra-low temperature hydraulic oils and OW-30 part-synthetic motor oils. sae.orglube-media.com

For high-temperature applications, such as in high-temperature chain oils or air compressors, the low volatility and high thermal stability of esters are paramount. lube-media.com Formulators select esters like diisooctyl dodecanedioate that exhibit high flash points and good resistance to thermo-oxidation. srce.hrresearchgate.net A high flash point, which can exceed 260°C for some dodecanedioate esters, ensures safety and minimizes evaporative losses at high operating temperatures. srce.hrlube-media.com The combination of excellent low-temperature fluidity and high-temperature stability allows for the formulation of wide-grade lubricants (e.g., 0W-30) that perform reliably across a broad spectrum of operating conditions. sae.orgresearchgate.net

Role of Dodecanedioic Acid Esters as Base Oils and Additives

Esters derived from dodecanedioic acid, particularly diisooctyl dodecanedioate, hold a significant position in the formulation of high-performance lubricants, where they can function as either the primary base fluid or as a performance-enhancing additive. srce.hrsae.org The unique molecular structure of these diesters, characterized by a long, linear C12 dicarboxylic acid backbone and branched ester groups, imparts a combination of desirable properties not easily achieved with conventional mineral oils or other synthetic base stocks. srce.hrmdpi.com

As base oils, esters of dodecanedioic acid are noted for their excellent thermal and oxidative stability, high flash points, and low volatility. srce.hrresearchgate.net The long hydrocarbon chain of the dodecanedioic acid moiety contributes to strong intermolecular forces, resulting in lower volatility and a higher viscosity index compared to esters of shorter-chain diacids. mdpi.com The ester linkages themselves are polar, which provides good solvency for additives and promotes the formation of a persistent lubricating film on metal surfaces. researchgate.net

The relationship between the molecular structure of these esters and their performance as lubricants is a key area of research. The structure of the alcohol component used in the esterification of dodecanedioic acid plays a critical role in determining the final properties of the lubricant, especially its low-temperature performance. srce.hrresearchgate.net The use of branched-chain alcohols, such as isooctanol to form diisooctyl dodecanedioate, is particularly advantageous. The branching in the alkyl chains disrupts the molecular packing that leads to crystallization at low temperatures, resulting in significantly lower pour points compared to esters made with linear alcohols of the same carbon number. srce.hrresearchgate.net For instance, research comparing various dodecanedioate esters demonstrated that those with branched alcohol structures, like di-2-ethylhexyl dodecanedioate, exhibit superior low-temperature properties. researchgate.netresearchgate.net

Detailed research has shown that di(isooctyl)dodecanedioate (DIOD) exhibits frictional, antiwear, and viscosity-temperature properties superior to many other dibasic acid esters, synthetic hydrocarbons like polyalphaolefins (PAOs), and petroleum oils. sae.org In one study, a 0W-30 partial synthetic motor oil formulated with 43% DIOD successfully passed a series of demanding engine sequence tests (IIID, V-D, and L-38). sae.org This formulation also demonstrated a notable 4.7% improvement in fuel economy in a diesel engine test when compared to a standard SAE 30 oil. sae.org

Beyond its role as a primary base stock, diisooctyl dodecanedioate is highly effective as a lubricant additive. sae.org Even at low concentrations (5-10%), it can significantly enhance the performance of other base oils. sae.org Laboratory bench tests have confirmed that adding DIOD to petroleum oils, adipate diesters, and PAOs leads to measurable reductions in friction and wear. sae.org Its high polarity and excellent solvency also help to improve the solubility of other additives in the formulation and can reduce the formation of varnish and other deposits, thereby extending the life of the fluid. knowde.com Dodecanedioic acid itself is also used as a corrosion inhibitor in metalworking fluids and engine coolants and as a complexing agent in the formulation of lithium complex greases. atamanchemicals.com

The tables below summarize the key properties of diisooctyl dodecanedioate and illustrate the structure-performance relationship by comparing it with other dodecanedioate esters.

Table 1: Physicochemical Properties of Diisooctyl Dodecanedioate

This table outlines the typical physical and chemical properties of Diisooctyl Dodecanedioate, a diester known for its application in high-performance lubrication.

PropertyValue
Molecular Formula C₂₈H₅₄O₄
Molecular Weight 454.7 g/mol
Appearance Colorless Liquid
Boiling Point ~245 °C @ 10 mmHg atamanchemicals.com
Pour Point < -50 °C researchgate.netresearchgate.net
Flash Point > 200 °C srce.hr
Viscosity Index High

Table 2: Research Findings on Lubricant Properties of Various Dodecanedioate Esters

This interactive table presents research data comparing the lubricant properties of dodecanedioate esters synthesized with different alcohol structures. The data highlights how branching in the alcohol component significantly improves low-temperature performance (pour point).

Ester CompoundAlcohol StructurePour Point (°C) researchgate.netresearchgate.netFlash Point (°C) researchgate.netOxidative Stability (°C) researchgate.net
Dihexyl DodecanedioateLinear10230180
Dioctyl DodecanedioateLinear20245185
Di-2-ethylhexyl Dodecanedioate (Diisooctyl) Branched -55 240 184
Di-2-ethylbutyl DodecanedioateBranched-35225179
Di-oleyl DodecanedioateUnsaturated-300177

Environmental Fate and Biodegradation Studies of Dodecanedioic Acid Esters

Environmental Pathways and Transport in Various Compartments

The environmental distribution of Dodecanedioic acid, diisooctyl ester is governed by its physicochemical properties, which influence its movement and partitioning into air, water, soil, and sediment. epa.gov While specific experimental data on the transport of this compound is limited, its behavior can be inferred from its structure—a long-chain aliphatic diester—and by comparing it to similar non-phthalate plasticizers.

Due to its presumed low water solubility and high molecular weight, this compound is expected to have a low potential for leaching from soil into groundwater. Its strong affinity for organic matter suggests it will predominantly partition to soil and sediment. researchgate.net In aquatic environments, it is likely to adsorb to suspended solids and sediment, limiting its concentration in the water column. nih.gov

The potential for atmospheric transport is considered low due to its expected low vapor pressure. epa.gov However, it could be released into the atmosphere adsorbed to particulate matter. The environmental fate of a substance is what ultimately happens to it, including processes like degradation, accumulation, and transformation. itrcweb.org The transport of a chemical refers to its movement within and between different environmental media. itrcweb.org

Table 1: Predicted Environmental Distribution of this compound

Environmental Compartment Predicted Behavior Rationale
Soil Low mobility, high adsorption to organic matter. Based on the properties of similar long-chain esters. researchgate.net
Water Low concentration in the water column, partitioning to sediment. Due to expected low water solubility and high affinity for organic matter. nih.gov
Air Low potential for long-range transport in the gaseous phase. Attributable to its presumed low vapor pressure. epa.gov

| Biota | Potential for bioaccumulation in some organisms. | Based on its lipophilic nature, although metabolism can mitigate this. |

Biodegradation Mechanisms and Degradation Products

Biodegradation is a key process in the removal of organic chemicals from the environment, mediated by microorganisms. nih.gov For this compound, an understanding of its biodegradability is crucial for determining its environmental persistence.

"Ready biodegradability" is a stringent screening criterion for chemicals, indicating their potential for rapid and ultimate degradation in the environment. cefic-lri.org Standardized tests, such as those outlined in the OECD 301 guidelines, are used for this assessment. oecd.orgfao.org These tests typically last for 28 days and measure parameters like oxygen consumption or carbon dioxide evolution. oecd.orgfao.org To be classified as readily biodegradable, a substance must achieve a certain percentage of degradation within a 10-day window during the 28-day test period. oecd.orgfao.org

Table 2: OECD 301 Ready Biodegradability Test Methods

Test Method (OECD Guideline) Principle Pass Level
301 A: DOC Die-Away Measurement of Dissolved Organic Carbon (DOC) removal. ≥ 70%
301 B: CO2 Evolution (Modified Sturm Test) Measurement of CO2 production. ≥ 60% of theoretical CO2
301 C: MITI (I) Measurement of oxygen consumption in a closed respirometer. ≥ 60% of theoretical O2 demand
301 D: Closed Bottle Measurement of dissolved oxygen depletion. ≥ 60% of theoretical O2 demand
301 E: Modified OECD Screening Measurement of DOC removal. ≥ 70%

| 301 F: Manometric Respirometry | Measurement of oxygen consumption in a closed respirometer. | ≥ 60% of theoretical O2 demand |

Source: OECD Guideline for the Testing of Chemicals, Test No. 301 oecd.orgfao.orgoecd.org

The initial and primary step in the biodegradation of ester compounds like this compound is the enzymatic hydrolysis of the ester bonds. researchgate.net This reaction is catalyzed by esterases, a broad class of enzymes produced by a wide variety of microorganisms. The hydrolysis of the diester would proceed in a stepwise manner.

First, one of the ester linkages is cleaved, resulting in the formation of isooctanol and the monoester, mono-isooctyl dodecanedioate (B1236620). Subsequently, the second ester bond in the monoester is hydrolyzed to yield another molecule of isooctanol and dodecanedioic acid.

The resulting degradation products, dodecanedioic acid and isooctanol, are then typically further metabolized by microorganisms through established pathways such as β-oxidation for the fatty acid and oxidation for the alcohol, ultimately leading to their conversion to carbon dioxide and water under aerobic conditions. epa.gov Studies on a poly(ester amide) derived from dodecanedioic acid have shown that the degradation primarily occurs through the cleavage of the ester linkages. researchgate.net

The rate and extent of biodegradation of this compound in the environment are influenced by a variety of biotic and abiotic factors. nih.gov

Biotic Factors:

Microbial Population: The presence of a diverse and adapted microbial community with the necessary enzymes (esterases) is fundamental for degradation.

Enzyme Activity: The efficiency of the esterase enzymes plays a crucial role in the initial hydrolysis step. researchgate.net

Abiotic Factors:

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for microbial activity.

pH: The pH of the soil or water can affect both microbial activity and the stability of the ester itself.

Oxygen Availability: Aerobic conditions are generally required for the complete mineralization of the degradation products. Under anaerobic conditions, the degradation process is expected to be significantly slower. epa.gov

Bioavailability: The low water solubility of this compound can limit its availability to microorganisms, thereby reducing the rate of biodegradation. Adsorption to soil and sediment can also decrease its bioavailability.

Advanced Research Topics and Future Directions for Dodecanedioic Acid, Diisooctyl Ester

Computational Chemistry and Molecular Modeling Studies

Computational tools offer unprecedented insight into the molecular behavior of Dodecanedioic acid, diisooctyl ester, enabling the prediction of its properties and interactions at an atomic level. These in-silico methods accelerate research and development by reducing the need for extensive empirical testing.

Simulation of Ester-Polymer Interactions and Compatibility

Molecular dynamics (MD) simulations are crucial for understanding the compatibility of esters like diisooctyl dodecanedioate (B1236620) when used as plasticizers in polymer systems. These simulations model the interactions between the ester molecules and polymer chains, predicting their miscibility and the resulting material properties.

By calculating parameters such as binding energies and solubility parameters, researchers can assess compatibility. For instance, simulations of plasticizers like dioctyl phthalate (B1215562) (a compound with structural similarities to diisooctyl dodecanedioate) in Polyvinyl Chloride (PVC) have shown that a smaller difference in solubility parameters between the plasticizer and the polymer indicates better compatibility. mdpi.com The interaction energy, largely governed by van der Waals forces, is another key output of these simulations, revealing the strength of the bond between the ester and the polymer. mdpi.com

These computational models can explore how different molecular structures, such as the branched nature of the isooctyl group, influence the polymer's glass transition temperature (Tg), a key indicator of plasticizer efficiency. mdpi.com Furthermore, simulations can elucidate the self-organization behavior of ester-functionalized polymers in solution, showing how factors like charge and the presence of salts affect the formation of aggregates. mdpi.com This detailed molecular picture is vital for designing high-performance polymer formulations.

Prediction of Lubricant Performance Parameters through Molecular Dynamics

Molecular dynamics (MD) simulations have become an indispensable tool for predicting the performance of lubricants under extreme conditions, which are difficult to replicate experimentally. d-nb.info For esters like diisooctyl dodecanedioate, MD can model their behavior within confined spaces, such as in elastohydrodynamic lubrication (EHL) contacts, providing insights into their rheological properties. d-nb.infodntb.gov.ua

These simulations can accurately predict key lubricant parameters:

Viscosity: MD simulations can calculate the viscosity of lubricant-sized molecules at high pressures (up to 1 GPa), showing good agreement with experimental data. d-nb.info Advanced techniques can rapidly screen tens of thousands of molecules to identify candidates with a high-viscosity index. d-nb.info

Friction: Simulations can reveal the relationship between molecular structure and frictional forces at the atomic scale, helping to design molecules that minimize friction and wear. dntb.gov.ua

Thermal Conductivity: The effect of additives on the thermal properties of a lubricant can be simulated, which is important for heat dissipation in engines and machinery. researchgate.net

Quantitative structure-property relationship (QSPR) studies, combined with MD simulations, can be used to design novel lubricant additives with enhanced properties, such as improved antioxidant capabilities and strong binding affinity to metal surfaces. ut.ac.ir This computational approach accelerates the development of next-generation lubricants tailored for specific high-performance applications.

Mechanistic Insights into Esterification Reactions

Computational chemistry, particularly density functional theory (DFT), provides deep mechanistic understanding of the esterification process used to synthesize diisooctyl dodecanedioate. The Fischer-Speier esterification, a common method for producing esters, involves a series of complex equilibria. mdpi.com Computational models can dissect these reaction pathways.

Key insights gained from these studies include:

Catalyst Activity: DFT calculations can elucidate the role of the catalyst, whether it's a traditional Brønsted acid or a Lewis acid like a monoalkyltin(IV) complex. mdpi.comrsc.org Models can identify the active catalytic species and reveal how they activate the carboxylic acid for nucleophilic attack by the alcohol. mdpi.comrsc.org

Reaction Intermediates and Transition States: Simulations can map the entire energy profile of the reaction, identifying key intermediates and determining the rate-determining step, which is often the breaking of the carbon-oxygen bond. rsc.org

Influence of Reactants: The specific structure of the alcohol and carboxylic acid influences the reaction thermodynamics and kinetics. Computational studies can predict how different isomers of isooctanol might affect the reaction yield and rate. mdpi.com

This fundamental understanding allows for the optimization of reaction conditions and the design of more efficient and selective catalysts, leading to improved yields and purer products. researchgate.net

Green Chemistry and Sustainable Production Perspectives

The chemical industry is shifting towards more sustainable practices, driven by the need to reduce reliance on fossil fuels and minimize environmental impact. For this compound, this involves developing production chains based on renewable resources and evaluating their entire life cycle.

Integration of Bio-based Feedstocks and Renewable Resources into Production Chains

A key focus of green chemistry is the replacement of petrochemical feedstocks with renewable alternatives. nbinno.com The synthesis of diisooctyl dodecanedioate relies on two main components: dodecanedioic acid (DDDA) and isooctanol. Significant progress has been made in producing DDDA from bio-based sources.

The conventional synthesis of DDDA often starts from butadiene, a petrochemical derivative. researchgate.net The bio-based route, however, utilizes fermentation processes with genetically engineered microorganisms.

Feedstocks: A variety of renewable raw materials can be used, including vegetable oils (palm, coconut, soybean), fatty acids, and alkanes. core.ac.ukdigitellinc.comnih.gov Lignocellulose, carbohydrates, and terpenes are also major sources for the broader bio-based chemical industry. nih.govkit.edu

Microorganisms: Engineered yeasts, such as Candida tropicalis, and bacteria like E. coli have been developed to convert these feedstocks into DDDA. nbinno.comnih.gov For example, Candida tropicalis can transform dodecanoic acid methyl ester, derived from coconut oil, into DDDA with high efficiency. nih.gov

Process: These biotechnological processes typically involve fermentation where the microorganism converts the fatty acid substrate into the desired dicarboxylic acid. nbinno.comcore.ac.uk This approach often operates under milder conditions than traditional chemical synthesis, reducing energy consumption. nbinno.com

The table below summarizes some of the bio-based production routes for Dodecanedioic Acid (DDDA).

MicroorganismFeedstockKey Process FeatureReference
Engineered Candida YeastPalm Oil (long-chain fatty acids)Aerobic fermentation with pH-induced conversion. core.ac.uk
Candida tropicalisDodecanoic acid methyl ester (from Coconut Oil)Whole-cell biotransformation with optimized feeding and pH shift. nih.gov
Engineered E. coliLinoleic Acid (from plant oils)Multi-enzymatic cascade route for direct conversion. nbinno.com

The full realization of a "green" this compound requires that the isooctanol component also be derived from renewable sources, such as through the fermentation of bio-isobutanol. nih.gov

Life Cycle Assessment of Dodecanedioic Acid Ester Production and Application

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to its end-of-life ("grave") or disposal/recycling ("cradle-to-gate" often refers to the production phase). pitt.edu For this compound, an LCA would quantify its environmental footprint and compare the bio-based production route to the traditional petrochemical one.

While a specific LCA for diisooctyl dodecanedioate is not widely published, assessments of its precursors and similar bio-based chemicals provide a strong indication of the potential benefits. An LCA examines multiple impact categories, including:

Global Warming Potential (kg CO₂ eq.)

Ozone Depletion

Fossil Fuel Depletion

Ecotoxicity

Studies on related materials have shown significant environmental advantages for bio-based production. For example, an LCA of dodecanoic acid produced from palm kernel oil demonstrated that the energy used in its production could be recovered quickly during its use phase as a phase change material. researchgate.net A cradle-to-gate LCA of formic acid produced from direct air captured CO₂ showed a net negative global warming potential when using renewable energy, in stark contrast to the emissions from traditional production. rsc.org Adopting bio-based feedstocks for DDDA production reduces the reliance on non-renewable fossil fuels and can lead to lower greenhouse gas emissions due to milder processing conditions. nbinno.comresearchgate.net

The table below outlines the general stages of an LCA process.

LCA StageDescriptionRelevance to Diisooctyl Dodecanedioate
Goal and Scope DefinitionDefining the purpose of the study, the functional unit (e.g., 1 kg of ester), and the system boundaries (cradle-to-gate or cradle-to-grave). pitt.eduComparing the environmental impact of bio-based vs. petrochemical production routes.
Life Cycle Inventory (LCI)Collecting data on all inputs (energy, raw materials) and outputs (emissions, waste) for each process in the life cycle.Quantifying resource use (e.g., land for biomass, fossil fuels) and emissions from fermentation and esterification.
Life Cycle Impact Assessment (LCIA)Translating the inventory data into potential environmental impacts using characterization factors. pitt.edudtu.dkCalculating the carbon footprint, ecotoxicity, and other impacts associated with the ester's production and use.
InterpretationAnalyzing the results to identify significant environmental hotspots and draw conclusions and recommendations. pitt.eduIdentifying which stage (feedstock cultivation, fermentation, esterification) contributes most to the environmental burden and suggesting improvements.

By systematically applying LCA, producers and consumers can make more informed decisions, promoting the development of chemical products that are not only high-performing but also environmentally responsible.

Novel Ester Derivatives and Structure-Activity Relationship Studies

The performance of this compound has spurred further research into novel derivatives to meet increasingly specialized industrial demands. By systematically altering the chemical structure of the ester, researchers can fine-tune its properties. This has led to detailed structure-activity relationship (SAR) studies, which aim to correlate specific molecular features with functional performance, such as lubricity, thermal stability, and plasticizing efficiency. nih.gov

Exploration of Diverse Branched and Linear Alcohol Moieties for Tailored Performance

A primary focus of derivative research is the synthesis of dodecanedioate esters using a variety of alcohol moieties beyond diisooctyl alcohol. The choice between linear and branched alcohols significantly impacts the final properties of the ester, particularly in lubricant applications. srce.hr

Research has demonstrated that the structure of the alcohol component directly influences key lubricant characteristics like pour point, flash point, and viscosity. srce.hrresearchgate.net

Branched Alcohols: Esterification of dodecanedioic acid with branched alcohols, such as 2-ethylhexanol, results in esters with excellent low-temperature properties. srce.hr The branching in the molecule's structure creates a steric barrier that inhibits crystallization at low temperatures, leading to significantly lower pour points. researchgate.net For example, di-2-ethylhexyl dodecanedioate exhibits a pour point as low as -55°C, making it suitable for automotive and industrial lubricants that must perform in cold environments. srce.hr

Linear Alcohols: In contrast, esters synthesized from linear alcohols, like hexanol or octanol, tend to have poorer low-temperature flow properties. srce.hr However, increasing the carbon chain length in linear alcohol esters can lead to higher flash points and viscosity indices (VI), which is desirable for high-temperature applications. researchgate.net For instance, di-oleyl dodecanedioate, derived from a long-chain unsaturated alcohol, shows a very high flash point of 300°C. researchgate.net

These findings allow for the targeted design of dodecanedioate esters. By selecting specific alcohol structures, lubricants can be formulated with optimized performance for either high-temperature stability or superior low-temperature fluidity. srce.hr

Table 1: Comparison of Properties for Dodecanedioic Acid Esters with Different Alcohol Moieties

Ester Compound NameAlcohol TypePour Point (°C)Flash Point (°C)Source
Dihexyl DodecanedioateLinear10220 srce.hr
Dioctyl DodecanedioateLinear20240 srce.hr
Di-2-ethylbutyl DodecanedioateBranched-50218 srce.hr
Di-2-ethylhexyl DodecanedioateBranched-55225 srce.hr
Di-oleyl DodecanedioateLinear, Unsaturated-35300 researchgate.net

Development of Multi-Functional Dodecanedioic Acid Esters

The future of specialty chemicals lies in multi-functional additives that can perform several roles within a single formulation, reducing complexity and cost. Dodecanedioic acid serves as an excellent backbone for creating such materials. Its structure, featuring two reactive carboxyl groups and a stable alkyl chain, allows for the design of esters with combined functionalities. baischem.com

Research into long-chain dicarboxylic acids like hexadecanedioic acid highlights the potential for creating derivatives that act as lubricants, corrosion inhibitors, and even antioxidants. baischem.com This concept is transferable to dodecanedioic acid esters. For example, by incorporating specific functional groups into the alcohol moiety before esterification, it is possible to synthesize an ester that not only acts as a high-performance plasticizer or lubricant but also provides ancillary benefits. These could include:

Enhanced Thermal and Oxidative Stability: Building antioxidant functionalities into the ester molecule itself.

Corrosion Inhibition: Using alcohol precursors that contain nitrogen or sulfur to impart anti-corrosion properties, which is particularly valuable in metalworking fluids and industrial lubricants. baischem.com

Improved Biodegradability: Selecting alcohol moieties derived from renewable bio-sources to enhance the environmental profile of the final product. The bioconversion of fatty acids and their ester derivatives to produce dodecanedioic acid is an active area of research, pointing towards a more sustainable production lifecycle. utm.my

This approach expands the utility of dodecanedioic acid esters beyond their primary function, positioning them as versatile problem-solvers in advanced material formulations. researchgate.net

Interdisciplinary Research Applications

The unique properties of this compound place it at the intersection of several scientific fields, including polymer science, tribology, and environmental analytics. This has led to interdisciplinary research focused on its application and environmental fate.

Synergistic Effects with Other Additives in Polymer and Lubricant Formulations

In complex formulations like modern plastics and lubricants, additives rarely work in isolation. Their interactions can lead to synergistic effects, where the combined performance is greater than the sum of the individual components. nih.gov Research indicates that the addition of dicarboxylic acid esters to lubricant base oils, such as polyalphaolefins, leads to a significant improvement in properties, including a reduced pour point, lower viscosity at cold temperatures, and an increased viscosity index. researchgate.net This suggests a beneficial interaction between the ester and the base oil. researchgate.net

The study of these synergies is a critical area of research:

In Lubricants: The interaction between esters and other common additives like zinc dialkyldithiophosphate (ZDDP) is being explored to create lubricant packages with exceptionally low friction and wear. nih.govosti.gov The goal is to formulate fluids where the dodecanedioate ester not only improves viscosity characteristics but also enhances the effectiveness of anti-wear and extreme pressure additives. mdpi.com

In Polymers: When used as a plasticizer, diisooctyl dodecanedioate can have synergistic effects with other additives like heat stabilizers or UV absorbers. The ester can improve the dispersion of these additives within the polymer matrix, leading to enhanced material longevity and performance. rsc.org The integration of polymers with other materials to create nanocomposites with enhanced stability and functionality is a growing field, highlighting the importance of understanding these synergistic interactions. rsc.org

Understanding these interactions allows formulators to create more effective and efficient products, often reducing the total amount of additives required.

Analytical Method Advancements for Trace Detection and Environmental Monitoring

With the widespread use of plasticizers, including phthalate alternatives like diisooctyl dodecanedioate, there is a growing need for sensitive and reliable analytical methods to monitor their presence in the environment. nih.govrsc.org As regulations on traditional plasticizers like Di(2-ethylhexyl) phthalate (DEHP) have become stricter, the use of alternative compounds has increased, making their detection in environmental samples a priority. nih.gov

Recent advancements in analytical chemistry have enabled the detection of these compounds at trace and ultra-trace levels in various environmental matrices. nih.gov Key methodologies include:

Sample Preparation: Solid-Phase Extraction (SPE) is a crucial first step for preconcentrating target analytes from complex samples like water, soil, or sediment. nih.govresearchgate.net This technique isolates the compounds of interest, removing interfering substances and preparing the sample for instrumental analysis. nih.gov

Detection and Quantification: High-performance analytical instruments are essential for identifying and measuring trace amounts of these esters. The most powerful techniques are mass spectrometry-based methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for separating and identifying volatile and semi-volatile organic compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers excellent sensitivity and specificity, particularly for compounds that are less volatile, and is increasingly used for analyzing emerging environmental contaminants. nih.govresearchgate.net

These advanced methods are vital for assessing the environmental distribution and persistence of dodecanedioic acid esters, providing the data necessary for environmental risk assessments and regulatory oversight. nih.gov

Q & A

Q. What are the established laboratory methods for synthesizing and characterizing Dodecanedioic acid, diisooctyl ester?

  • Methodological Answer : Synthesis typically involves esterification of dodecanedioic acid with isooctanol under acidic catalysis (e.g., sulfuric acid). Purification is achieved via vacuum distillation or column chromatography. Characterization requires spectroscopic techniques:
  • FTIR to confirm ester C=O (~1740 cm⁻¹) and alkyl chain absorption.
  • NMR (¹H and ¹³C) to verify ester linkages (δ 4.0–4.3 ppm for –CH₂–O–CO–) and branching in isooctyl groups.
  • GC-MS for purity assessment and molecular ion identification (e.g., m/z 370.57 for molecular ion [M+H]⁺) .

Q. How can researchers accurately quantify this compound in biological or environmental samples?

  • Methodological Answer : Use GC-MS with splitless injection and a non-polar capillary column (e.g., DB-5MS) for separation. Employ internal standards (e.g., deuterated analogs) to correct matrix effects. For lipid-rich matrices, perform liquid-liquid extraction with hexane:ethyl acetate (3:1), followed by derivatization if necessary. Calibration curves should span 0.1–100 µg/mL, with detection limits validated via signal-to-noise ratios ≥3 .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the plasticizing efficiency of this compound in polymer matrices?

  • Methodological Answer :
  • Thermal Analysis : Measure glass transition temperature (Tg) reduction using DSC (heating rate 10°C/min under N₂). Compare with unplasticized polymers.
  • Mechanical Testing : Assess tensile strength and elongation-at-break via ASTM D637.
  • Compatibilization Studies : Use FTIR-ATR to detect hydrogen bonding between ester groups and polymer chains (e.g., shifts in C=O peaks).
  • Reference data from structurally similar esters (e.g., diisooctyl adipate) to contextualize results .

Q. How should researchers reconcile conflicting toxicological data for this compound across in vitro and in vivo models?

  • Methodological Answer :
  • Dose-Response Analysis : Compare NOAEL/LOAEL values across studies, adjusting for metabolic differences (e.g., esterase activity in vitro vs. hepatic metabolism in vivo).
  • Endpoint Harmonization : Standardize assays (e.g., OECD 429 for skin sensitization) to reduce variability.
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., dodecanedioic acid) that may contribute to toxicity .

Q. What mechanistic approaches are required to elucidate environmental degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the ester in buffered solutions (pH 4–9) at 25–60°C. Monitor degradation via HPLC-UV (λ = 210 nm).
  • Photolysis Experiments : Expose to UV light (λ = 254 nm) and analyze intermediates using HRMS .
  • Microbial Degradation : Use soil slurry reactors with ¹³C-labeled ester to track mineralization via isotope ratio MS .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible material studies?

  • Methodological Answer :
  • Process Control : Monitor reaction completion in real-time using in-line FTIR (disappearance of –COOH peaks at ~1700 cm⁻¹).
  • Purification Validation : Implement HPLC-ELSD to ensure residual alcohol/acid levels are <0.5%.
  • Storage Protocols : Store under argon at –20°C to prevent oxidation, with periodic purity checks via GC-FID .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported thermal stability values for this compound?

  • Methodological Answer :
  • Standardized TGA : Conduct thermogravimetric analysis at 10°C/min under N₂. Compare onset decomposition temperatures (Td) across studies, ensuring consistent sample preparation (e.g., moisture content <0.1%).
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition. Cross-validate with DSC data (e.g., melt crystallization peaks) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude aberrant replicates .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightMS370.57 g/mol
Boiling PointGC-MS448 K (estimated)
LogP (Octanol-Water)HPLC~8.2 (predicted)
Thermal Decomposition (Td)TGA280–300°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.